

Epilactose: A Technical Guide to a Novel Functional Food Ingredient

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Compound of Interest

Compound Name: *Epilactose*

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Abstract

Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a promising functional food ingredient with significant prebiotic potential. This technical guide provides an in-depth overview of **epilactose**, focusing on its synthesis, its modulatory effects on the gut microbiota, and the molecular pathways through which it exerts its beneficial effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the application of **epilactose** in functional foods and therapeutics.

Introduction

Epilactose (4-O- β -D-galactopyranosyl-D-mannose) is a disaccharide that is naturally present in small quantities in heat-treated milk.^[1] Unlike its abundant isomer, lactose, **epilactose** is indigestible in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by beneficial gut bacteria.^{[2][3]} This selective fermentation leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, which is a key energy source for colonocytes and has a range of health-promoting effects.^{[2][4][5]} Research has demonstrated that **epilactose** supplementation can significantly increase the abundance of beneficial bacteria such as *Bifidobacterium* and *Lactobacillus* and stimulate the production of butyrate, a key metabolite for gut health.^{[2][6]}

Enzymatic Synthesis of Epilactose

The primary method for producing **epilactose** on a larger scale is through the enzymatic epimerization of lactose using the enzyme cellobiose 2-epimerase.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Enzymatic Synthesis and Purification of Epilactose

This protocol describes a common method for the synthesis and purification of **epilactose** from lactose using cellobiose 2-epimerase.[\[7\]](#)[\[8\]](#)

Materials:

- Lactose solution (e.g., 70 mg/mL)
- Recombinant cellobiose 2-epimerase (e.g., from *Ruminococcus albus* or *Caldicellulosiruptor saccharolyticus*)[\[1\]](#)[\[7\]](#)
- β -galactosidase
- Yeast (e.g., *Saccharomyces cerevisiae*)
- Na-form cation exchange resin for column chromatography
- Reaction buffer (pH optimized for the specific cellobiose 2-epimerase, typically around pH 7.5)[\[1\]](#)

Procedure:

- Enzymatic Conversion:
 - Dissolve lactose in the reaction buffer to the desired concentration.
 - Add cellobiose 2-epimerase to the lactose solution. The enzyme concentration and reaction time will depend on the specific activity of the enzyme preparation (e.g., 40 U/mL for 15 minutes to achieve equilibrium).[\[8\]](#)
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-80°C).[\[1\]](#)

- Purification:
 - Lactose Removal (Crystallization): Cool the reaction mixture to induce crystallization of unreacted lactose. Remove the lactose crystals by filtration or centrifugation.[\[7\]](#)
 - Hydrolysis of Remaining Lactose: Treat the supernatant with β -galactosidase to hydrolyze any remaining lactose into glucose and galactose.[\[7\]](#)
 - Monosaccharide Removal: Use yeast fermentation to consume the glucose and galactose.[\[7\]](#)
 - Chromatographic Purification: Apply the resulting solution to a Na-form cation exchange resin column to separate **epilactose** from other components.[\[7\]](#)
 - Elute **epilactose** and collect the purified fractions.
 - Analyze the purity of the collected **epilactose** using techniques such as HPLC. A purity of over 90% can be achieved with this method.[\[7\]](#)

Prebiotic Effects of Epilactose: Quantitative Data

In vitro and in vivo studies have demonstrated the significant prebiotic effects of **epilactose**. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Fermentation of Epilactose by Human Fecal Microbiota

Parameter	Control (Blank)	Epilactose	Lactulose	Raffinose	Citation
Butyrate Production (fold increase vs. Blank)	-	70 (DM), 29 (DV)	Lower than Epilactose	Lower than Epilactose	[2] [4] [5]
Total SCFA + Lactate Production (mM at 48h, DM donor)	~26	~222	~92	~92	[2]
Total SCFA + Lactate Production (mM at 48h, DV donor)	~12	~183	~57	~79	[2]
DM: Donor on a Mediterranean diet; DV: Donor on a Vegan diet.					

Table 2: In Vivo Effects of Epilactose Supplementation in Wistar-ST Rats

Parameter	Control Diet	Epilactose Diet (4.5%)	Fructooligosaccharide Diet (4.5%)	Citation
Cecal Content pH	Higher	Lower	Lower	[6]
Cecal Wall Weight	Lower	Increased	Increased	[6]
Cecal Contents Weight	Lower	Increased	Increased	[6]
Lactobacilli (log copies/g)	Lower	More Numerous	More Numerous	[6]
Bifidobacteria (log copies/g)	Lower	More Numerous	More Numerous	[6]

Mechanism of Action: Modulation of Gut Microbiota and Host Signaling Pathways

Epilactose exerts its primary effects through its fermentation by the gut microbiota, leading to the production of SCFAs, particularly butyrate. Butyrate then acts as a signaling molecule, influencing host cellular pathways.

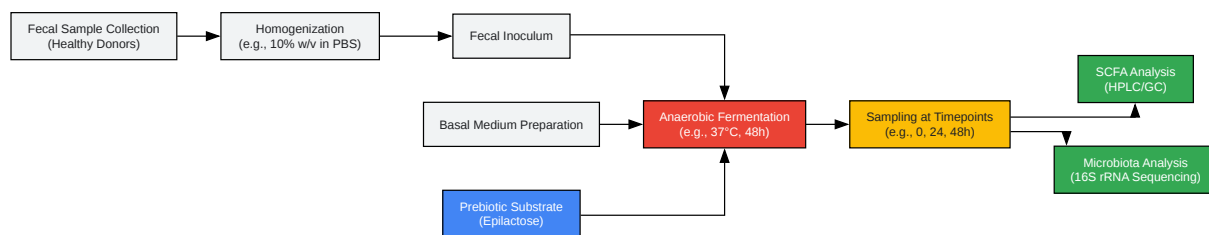
Modulation of Gut Microbiota

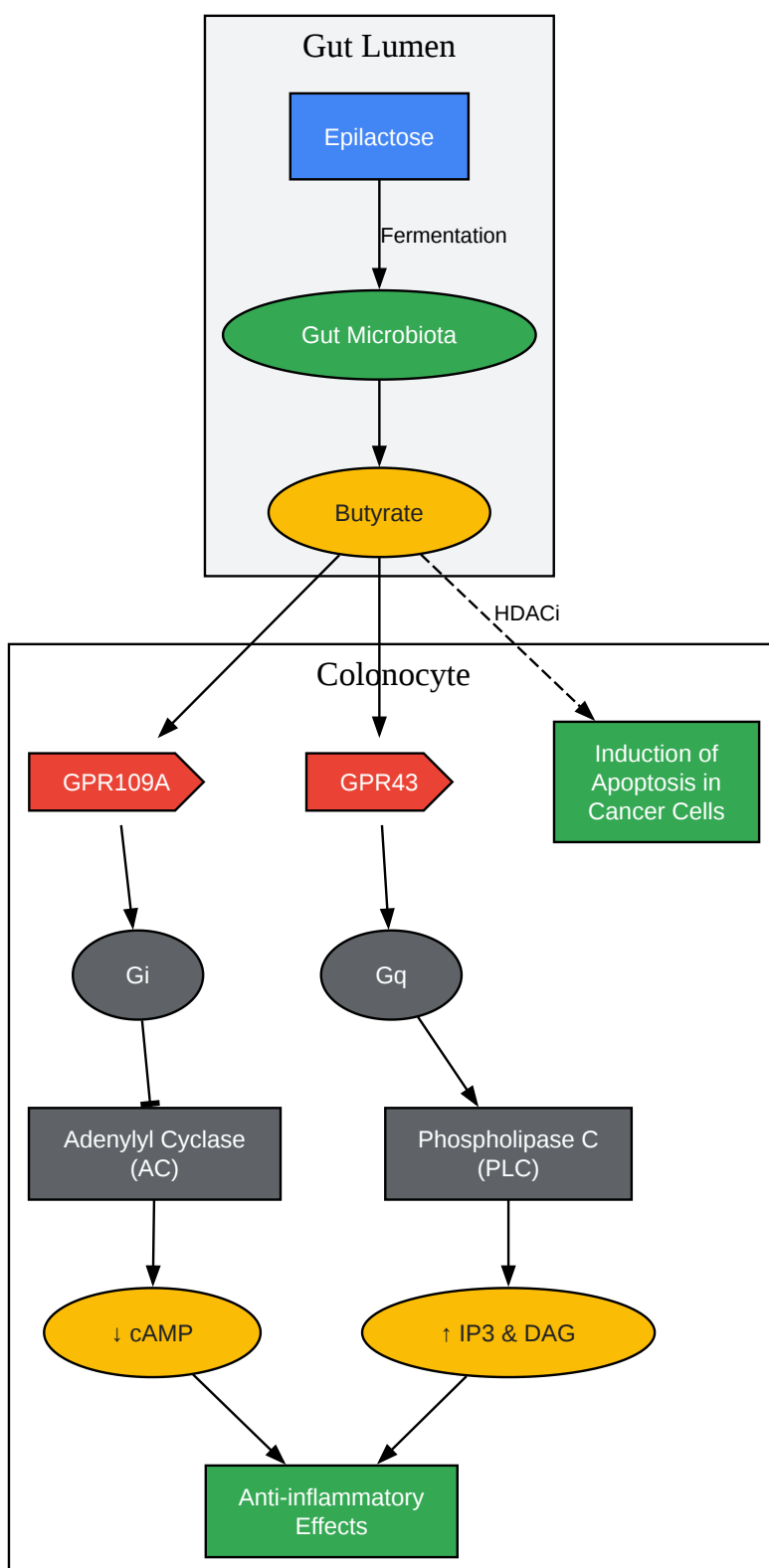
Epilactose selectively stimulates the growth of beneficial bacteria. Studies have shown a significant increase in the abundance of butyrate-producing bacteria following **epilactose** fermentation.[2][4]

Butyrate-Mediated Signaling Pathways

Butyrate produced from **epilactose** fermentation influences host physiology primarily through two mechanisms: as an energy source for colonocytes and by activating specific G-protein coupled receptors (GPCRs), namely GPR43 and GPR109A.[9][10]

Experimental Workflow: In Vitro Fecal Fermentation





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